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Compound of Interest

Compound Name: Ethyl (2-iodobenzoyl)acetate

Cat. No.: B1598699

An In-depth Technical Guide to the Molecular Structure of Ethyl (2-iodobenzoyl)acetate

Abstract

Ethyl (2-iodobenzoyl)acetate (CAS No: 90034-85-8) is a pivotal molecular scaffold in
contemporary organic synthesis and medicinal chemistry.[1] Its structure, which uniquely
combines a reactive [3-keto ester system with a sterically demanding and synthetically versatile
ortho-iodinated aromatic ring, offers a dual functionality that is highly prized in the construction
of complex molecular architectures.[1] This guide provides a comprehensive examination of its
molecular structure, elucidated through spectroscopic analysis, an exploration of its inherent
keto-enol tautomerism, and an overview of its synthesis and reactivity. The content herein is
tailored for researchers, scientists, and drug development professionals who leverage
advanced chemical synthons for the discovery of novel therapeutic agents and materials.

Introduction: The Strategic Importance of a
Multifunctional Synthon

In the landscape of synthetic chemistry, the strategic value of a starting material is often
measured by its ability to serve as a versatile building block, or synthon. Ethyl (2-
iodobenzoyl)acetate is a prime example of such a molecule. Halogenated organic compounds
are of paramount importance in synthetic chemistry, with the carbon-halogen bond providing a
reactive site for a vast array of transformations, most notably transition metal-catalyzed cross-
coupling reactions.[1] The carbon-iodine bond, in particular, is highly reactive, facilitating the
construction of new carbon-carbon and carbon-heteroatom bonds.[1]
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Simultaneously, the B-keto ester moiety within Ethyl (2-iodobenzoyl)acetate is a classic and
powerful functional group. The acidity of the a-carbon, situated between the two carbonyl
groups, makes it a potent nucleophile upon deprotonation, enabling a wide range of alkylation,
acylation, and condensation reactions. This functionality is a cornerstone for the synthesis of a
multitude of heterocyclic systems, which form the core of many biologically active molecules.[1]
[2] The combination of these two features in a single molecule makes Ethyl (2-
iodobenzoyl)acetate a powerful tool for building molecular diversity and complexity,
particularly in the development of novel pharmaceuticals.[1]

Elucidation of the Molecular Structure

The definitive structure of Ethyl (2-iodobenzoyl)acetate, with the molecular formula C11H1110s
and a molecular weight of 318.11 g/mol , is established through a combination of spectroscopic
techniques.[3][4] While a definitive crystal structure is not widely published, its covalent
arrangement is unambiguously confirmed by Nuclear Magnetic Resonance (NMR), Infrared
(IR) Spectroscopy, and Mass Spectrometry (MS).

husicochemical :

Property Value Source
CAS Number 90034-85-8 [31[4]
Molecular Formula C11H11103 [3114]
Molecular Weight 318.11 g/mol [31[4]
Appearance White crystalline solid / Liquid [5]
Density 1.609 g/mL at 25 °C (lit.) [5]
Boiling Point 142-144 °C at 0.4 mm Hg (lit.) [5]
Refractive Index n20/D 1.5865 (lit.) [5]

Keto-Enol Tautomerism: A Dynamic Equilibrium

A fundamental characteristic of -dicarbonyl compounds like Ethyl (2-iodobenzoyl)acetate is
their existence as a dynamic equilibrium of two constitutional isomers: the keto and enol forms.
[6] This phenomenon, known as tautomerism, involves the migration of a proton and the
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shifting of bonding electrons. The interconversion between the keto and enol tautomers is a
slow process on the NMR timescale, allowing for the distinct observation and quantification of
both species in solution.[7][8][9]

The enol form is significantly stabilized by the formation of a six-membered quasi-aromatic ring
via a strong intramolecular hydrogen bond between the enolic hydroxyl group and the ketone
carbonyl oxygen.[7] This conjugation and hydrogen bonding are key features of its structure.
The equilibrium position is sensitive to the solvent; non-hydrogen-bonding solvents tend to
favor the intramolecularly hydrogen-bonded enol form, whereas hydrogen-bonding solvents
can disrupt this internal interaction, shifting the equilibrium toward the keto form.[6]

Caption: Keto-enol equilibrium in Ethyl (2-iodobenzoyl)acetate.

Spectroscopic Characterization

The precise molecular structure is confirmed by a combination of spectroscopic methods. The
data presented in the following table are predicted values based on the analysis of structurally
similar compounds and established principles of spectroscopy.[10]

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://documents.thermofisher.com/TFS-Assets/MSD/Application-Notes/AN52327-measuring-equilibrium-constant-keto-enol-tautomerism.pdf
https://pubmed.ncbi.nlm.nih.gov/17154239/
https://www.researchgate.net/publication/6645604_The_Keto-Enol_Tautomerization_of_Ethyl_Butyryl_Acetate_Studied_by_LC-NMR
https://documents.thermofisher.com/TFS-Assets/MSD/Application-Notes/AN52327-measuring-equilibrium-constant-keto-enol-tautomerism.pdf
https://www.masterorganicchemistry.com/2022/06/21/keto-enol-tautomerism-key-points/
https://www.benchchem.com/product/b1598699?utm_src=pdf-body
https://pdf.benchchem.com/1229/Spectroscopic_Analysis_of_2_Iodobenzoate_Esters_A_Technical_Guide.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1598699?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Technique Expected Signal / Peak Assignment & Rationale

Aromatic protons of the 2-

iodobenzoyl group. The ortho-

1H NMR 4 = 7.0-8.0 ppm (m, 4H) o o
iodine causes complex splitting
patterns.

-OCH2CHs of the ethyl ester

0 =4.2 ppm (g, 2H) group, split by the adjacent

methyl group.
-CO-CH2-CO- protons of the
keto form. A key singlet

0 = 3.9 ppm (s, 2H) ) o )

identifying the B-dicarbonyl
methylene.
-OCH2CHs of the ethyl ester

0 =1.2 ppm (t, 3H) group, split by the adjacent

methylene group.
Enolic -OH proton (enol form),
deshielded due to strong

0 = 12-13 ppm (br s, 1H) ) )

intramolecular H-bonding.
Often broad.
Vinylic =CH- proton of the enol

0 = 5.5-6.0 ppm (s, 1H)

form.

13C NMR 0 = 190-200 ppm Benzoyl C=0 (ketone) carbon.

0 = 165-170 ppm Ester C=0 carbon.

0 = 128-142 ppm Aromatic carbons.

Carbon bearing the iodine

0 = 90-95 ppm atom (C-I), shifted significantly
upfield.[10]
0 =61 ppm -OCH2CHs carbon.

-CO-CH2-CO- carbon (keto

0 = 45-50 ppm
form).
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0 = 14 ppm -OCH2CHs carbon.
IR (cm™1) ~3060 Aromatic C-H stretch.
~2980 Aliphatic C-H stretch.

~1740 (strong)

Ester C=0 stretch.

~1715 (strong)

Ketone C=0 stretch (keto

form).

~1600-1650 (strong)

Conjugated C=0 and C=C

stretches (enol form).

~1250 (strong)

Ester C-O stretch.

Mass Spec. m/z = 318 Molecular ion peak [M]*.
Fragment corresponding to

m/z = 273 loss of ethoxy group [-
OCH2CHs].
Fragment corresponding to the

m/z = 205 2-iodobenzoyl cation [I-CeHa-

COJ*.

Synthesis and Reactive Potential

The synthetic utility of Ethyl (2-iodobenzoyl)acetate stems directly from its dual-reactive

structure. Understanding its synthesis provides context for its application.

Synthetic Pathway

A robust method for the preparation of 3-keto esters is the Claisen condensation. A plausible

and efficient synthesis for Ethyl (2-iodobenzoyl)acetate involves the base-mediated

condensation of ethyl 2-iodobenzoate with ethyl acetate. Sodium ethoxide is a common base

for this transformation, acting to deprotonate ethyl acetate to form the nucleophilic enolate,

which subsequently attacks the carbonyl of ethyl 2-iodobenzoate.

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/product/b1598699?utm_src=pdf-body
https://www.benchchem.com/product/b1598699?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1598699?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Reactants

: i
! |
I :
1 i 1
l Ethyl Acetate Gthyl 2 |0dobenzoate) | Fig. 2: Claisen condensation for the synthesis of the target molecule.
: 1
Sodium Ethoxide
(NaOEt)

Generates enolate from
Ethyl Acetate

Electrophile

Nucleophilic Attack
&
Tetrahedral Intermediate

Elimination of EtOH

Ethyl (2-iodobenzoyl)acetate

Click to download full resolution via product page

Caption: Claisen condensation for the synthesis of the target molecule.

Dual-Mode Reactivity and Applications

The true power of this synthon is realized in its subsequent reactions, which can be directed at
either of its two primary reactive sites.

e Reactions at the a-Carbon: The methylene protons are acidic (pKa = 11), allowing for easy
formation of a stabilized enolate. This nucleophile can be used in:

o Alkylation/Acylation: Introducing new substituents to build molecular complexity.

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b1598699?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1598699?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Heterocycle Formation: Condensation with reagents like hydrazines, ureas, or amidines to
form pyrazoles, pyrimidines, and other important heterocyclic cores.[1][11]

e Reactions at the C-I Bond: The 2-iodo group is an excellent substrate for a wide range of
transition metal-catalyzed cross-coupling reactions, including:

[¢]

Suzuki Coupling: Formation of C(sp?)-C(sp?) bonds with boronic acids.

[¢]

Heck Coupling: Formation of C-C bonds with alkenes.

[e]

Sonogashira Coupling: Formation of C-C bonds with terminal alkynes.
o Buchwald-Hartwig Amination: Formation of C-N bonds.

This dual reactivity enables both linear and convergent synthetic strategies, where either
functional group can be manipulated first, or they can be used in tandem for intramolecular
cyclization reactions to build complex, fused polycyclic systems.[1][12]
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Ethyl (2-iodobenzoyl)acetate Fig. 3: Workflow of the dual synthetic utility.
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Caption: Workflow of the dual synthetic utility.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following generalized protocols are
provided as a self-validating system for synthesis and characterization.

Protocol 1: Synthesis via Claisen-type Condensation

This protocol is a generalized representation and should be adapted and optimized based on
specific laboratory conditions and safety assessments.

o Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a
magnetic stirrer, a reflux condenser under an inert atmosphere (N2 or Ar), and a dropping
funnel.
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Base Preparation: To the flask, add absolute ethanol followed by the careful, portion-wise
addition of metallic sodium to generate sodium ethoxide in situ. Allow the reaction to
complete until all sodium has dissolved.

Enolate Formation: Add an equimolar amount of dry ethyl acetate to the sodium ethoxide
solution and stir for 30-60 minutes at room temperature.

Condensation: Add ethyl 2-iodobenzoate dropwise via the dropping funnel to the stirred
solution. An exothermic reaction may be observed. After the addition is complete, heat the
mixture to reflux for 2-4 hours.

Workup: Monitor the reaction by Thin-Layer Chromatography (TLC). Upon completion, cool
the mixture to room temperature and carefully pour it over crushed ice. Acidify the aqueous
solution with dilute HCI until it is acidic (pH ~5-6).

Extraction & Purification: Extract the product into an organic solvent (e.g., ethyl acetate or
dichloromethane).[13] Combine the organic layers, wash with brine, dry over anhydrous
NazS0a4, and concentrate in vacuo. The crude product can be purified by vacuum distillation
or column chromatography on silica gel.

Protocol 2: Spectroscopic Sample Preparation

NMR Spectroscopy: Dissolve approximately 10-20 mg of the purified product in ~0.6 mL of a
suitable deuterated solvent (e.g., CDCIs or DMSO-ds) in a 5 mm NMR tube.[10] Acquire *H,
13C, and, if necessary, 2D correlation spectra (COSY, HSQC).

IR Spectroscopy: For a liquid sample, a thin film can be prepared between two NaCl or KBr
plates. For a solid sample, prepare a KBr pellet or obtain the spectrum using an Attenuated
Total Reflectance (ATR) accessory.

Mass Spectrometry: Prepare a dilute solution of the sample in a volatile solvent (e.g.,
methanol or acetonitrile). Analyze using an appropriate ionization technique, such as
Electrospray lonization (ESI) or Electron Impact (El), to determine the molecular weight and
fragmentation pattern.

Conclusion
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The molecular structure of Ethyl (2-iodobenzoyl)acetate is a masterful confluence of
functionality. Its characterization is straightforward via modern spectroscopic methods, which
also reveal the fascinating and synthetically relevant keto-enol tautomerism. The true value of
this molecule lies not just in its static structure, but in its dynamic potential as a dual-headed
synthon. For researchers in drug discovery and materials science, the ability to selectively
functionalize either the nucleophilic a-carbon or the electrophilic-after-activation aromatic
carbon provides a robust platform for the rapid generation of novel and complex chemical
entities. A thorough understanding of its structural nuances is the foundation upon which
innovative and efficient synthetic strategies are built.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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